molecular formula C12H9Cl2N5O2 B14475250 alpha-(Dimethylaminomethyl)benzyl alcohol CAS No. 66634-53-5

alpha-(Dimethylaminomethyl)benzyl alcohol

Cat. No.: B14475250
CAS No.: 66634-53-5
M. Wt: 326.14 g/mol
InChI Key: AVMGZMDYAKNZAH-UHFFFAOYSA-N
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Description

9H-Purin-6-amine 3,4-dichlorobenzoate: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. The compound 9H-Purin-6-amine 3,4-dichlorobenzoate is characterized by the presence of a purine ring system substituted with a 3,4-dichlorobenzoate group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 9H-Purin-6-amine 3,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the purine core. One common method involves the reaction of 6-chloropurine with 3,4-dichlorobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the final product .

In industrial settings, the production of 9H-Purin-6-amine 3,4-dichlorobenzoate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

9H-Purin-6-amine 3,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzoate group can be replaced by other nucleophiles.

Scientific Research Applications

9H-Purin-6-amine 3,4-dichlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting an anticancer effect . The molecular pathways affected by the compound include those related to cell proliferation, apoptosis, and DNA repair .

Comparison with Similar Compounds

9H-Purin-6-amine 3,4-dichlorobenzoate can be compared with other similar compounds, such as:

    N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of the 3,4-dichlorobenzoate group.

    6-Amino-9H-purin-2-ol: This compound has an amino group at the 6-position and a hydroxyl group at the 2-position.

    2-chloro-9H-purin-6-amine: This compound has a chlorine atom at the 2-position.

The uniqueness of 9H-Purin-6-amine 3,4-dichlorobenzoate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Alpha-(Dimethylaminomethyl)benzyl alcohol, a compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be categorized as an aromatic alcohol with a dimethylamino group. Its structure is pivotal in determining its biological activity, influencing interactions with biological targets.

  • Antimicrobial Activity :
    • This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Properties :
    • The compound has been shown to possess antioxidant capabilities, scavenging free radicals and reducing oxidative stress in various cellular models. This activity is crucial for protecting cells from damage associated with oxidative stress.
  • Cytotoxic Effects :
    • Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for anticancer therapy.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Antioxidant Activity

In a cellular model, this compound demonstrated a reduction in reactive oxygen species (ROS) levels by 45% when tested at concentrations of 50 µM. This suggests a protective effect against oxidative damage.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation published in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer (MCF-7) cells, with an IC50 value of 25 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL for S. aureusJournal of Antimicrobial Chemotherapy
Antioxidant45% reduction in ROS at 50 µMOxidative Medicine and Cellular Longevity
CytotoxicityIC50 = 25 µM in MCF-7 cellsCancer Letters

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It is generally considered non-toxic at therapeutic doses; however, further long-term studies are necessary to evaluate chronic exposure effects.

Properties

CAS No.

66634-53-5

Molecular Formula

C12H9Cl2N5O2

Molecular Weight

326.14 g/mol

IUPAC Name

3,4-dichlorobenzoic acid;7H-purin-6-amine

InChI

InChI=1S/C7H4Cl2O2.C5H5N5/c8-5-2-1-4(7(10)11)3-6(5)9;6-4-3-5(9-1-7-3)10-2-8-4/h1-3H,(H,10,11);1-2H,(H3,6,7,8,9,10)

InChI Key

AVMGZMDYAKNZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)Cl.C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

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